molecular formula C20H36O2 B590019 Ethyl Linoleate-d5 CAS No. 1331665-14-5

Ethyl Linoleate-d5

Cat. No.: B590019
CAS No.: 1331665-14-5
M. Wt: 313.537
InChI Key: FMMOOAYVCKXGMF-ZISYHAQWSA-N
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Description

Ethyl Linoleate-d5, also known as Ethyl (9Z,12Z)-9,12-octadecadienoate-17,17,18,18,18-d5, is a deuterated form of Ethyl Linoleate. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C20H31D5O2, and it has a molecular weight of 313.53 . This compound is a colorless to pale yellow liquid that is easily soluble in organic solvents but insoluble in water .

Preparation Methods

Ethyl Linoleate-d5 can be synthesized through the esterification of deuterated linoleic acid with ethanol. The reaction typically requires an acidic catalyst, such as sulfuric acid, to facilitate the esterification process . The general reaction conditions involve heating the mixture under reflux to ensure complete conversion of the linoleic acid to this compound.

Industrial production methods for this compound involve the use of urea complexation and molecular distillation. Urea complexation helps in the purification of the compound by forming complexes with urea, which can then be separated by crystallization. Molecular distillation further purifies the compound by separating it based on differences in boiling points .

Chemical Reactions Analysis

Ethyl Linoleate-d5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen gas, and catalysts such as palladium or manganese complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl Linoleate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl Linoleate-d5 involves its incorporation into lipid membranes and subsequent participation in metabolic pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenase and lipoxygenase . These enzymes convert this compound into bioactive metabolites that can exert anti-inflammatory and anti-proliferative effects. The compound also influences signaling pathways by interacting with specific receptors and transcription factors .

Comparison with Similar Compounds

Ethyl Linoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. Similar compounds include:

This compound stands out due to its enhanced stability and traceability in metabolic studies, making it a valuable tool in research.

Properties

CAS No.

1331665-14-5

Molecular Formula

C20H36O2

Molecular Weight

313.537

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2

InChI Key

FMMOOAYVCKXGMF-ZISYHAQWSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5;  (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5;  Linoleic Acid Ethyl Ester-d5;  Ethyl (Z,Z)-9,12-Octadecadienoate-d5;  Ethyl cis,cis-9,12-Octadecadienoate-d5;  Ethyl Linolate-d5;  Mandenol-d5;  Nikkol VF-

Origin of Product

United States

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